molecular formula C9H6O3 B1642320 5-Hydroxybenzofuran-6-carboxaldehyde

5-Hydroxybenzofuran-6-carboxaldehyde

Cat. No.: B1642320
M. Wt: 162.14 g/mol
InChI Key: WRWSBLXLJVQGKR-UHFFFAOYSA-N
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Description

5-Hydroxybenzofuran-6-carboxaldehyde is a benzofuran derivative characterized by a hydroxyl group at position 5 and an aldehyde functional group at position 6 on the fused benzene ring. This compound is synthesized via a two-step strategy involving cyclization of substituted phenols followed by formylation, as described by Fumagalli et al. (2013) . Its structural features make it a key intermediate in medicinal chemistry, particularly for targeting serotonin (5-HT) receptors.

Properties

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

5-hydroxy-1-benzofuran-6-carbaldehyde

InChI

InChI=1S/C9H6O3/c10-5-7-4-9-6(1-2-12-9)3-8(7)11/h1-5,11H

InChI Key

WRWSBLXLJVQGKR-UHFFFAOYSA-N

SMILES

C1=COC2=CC(=C(C=C21)O)C=O

Canonical SMILES

C1=COC2=CC(=C(C=C21)O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The positional isomerism of hydroxyl and aldehyde groups distinguishes 5-Hydroxybenzofuran-6-carboxaldehyde from analogs (Table 1).

Table 1: Structural Comparison of Hydroxybenzofuran Carboxaldehyde Derivatives

Compound Name Hydroxyl Position Aldehyde Position Molecular Formula
4-Hydroxybenzofuran-6-carboxaldehyde 4 6 C₉H₆O₃
5-Hydroxybenzofuran-6-carboxaldehyde 5 6 C₉H₆O₃
6-Hydroxybenzofuran-5-carboxaldehyde 6 5 C₉H₆O₃
7-Hydroxybenzofuran-6-carboxaldehyde 7 6 C₉H₆O₃

Note: Isomers share the same molecular formula but differ in substituent positions, influencing electronic distribution and steric effects.

Physicochemical Properties

The hydroxyl group’s position significantly impacts solubility and lipophilicity:

  • 5-Hydroxy isomer : Exhibits moderate water solubility due to intramolecular hydrogen bonding between the hydroxyl (C5) and aldehyde (C6) groups, reducing polarity .
  • 7-Hydroxy isomer : Higher hydrophilicity compared to the 5-hydroxy analog, as the hydroxyl group at C7 lacks intramolecular stabilization, increasing hydrogen-bonding capacity with solvents .

Predicted logP values (calculated via computational models) suggest:

  • 5-Hydroxybenzofuran-6-carboxaldehyde: logP = 1.2
  • 4-Hydroxybenzofuran-6-carboxaldehyde: logP = 1.5
  • 7-Hydroxybenzofuran-6-carboxaldehyde: logP = 0.8

Pharmacological Activity

Table 2: Receptor Binding Affinities (Ki, nM)

Compound 5-HT1A 5-HT2A Selectivity Ratio (5-HT1A/5-HT2A)
5-Hydroxy-6-carboxaldehyde 12 ± 1.5 45 ± 3.2 3.75
4-Hydroxy-6-carboxaldehyde 85 ± 6.7 210 ± 15 2.47
7-Hydroxy-6-carboxaldehyde 120 ± 9.8 320 ± 22 2.67

Data derived from competitive binding assays (Colciago et al., 2016) reveal that the 5-hydroxy isomer exhibits superior affinity for both 5-HT1A and 5-HT2A receptors compared to positional analogs. This enhanced activity is attributed to optimal alignment with receptor hydrophobic pockets and hydrogen-bonding residues.

Preparation Methods

Houben-Hoesch Acylation and Subsequent Cyclization

A foundational strategy for constructing the benzofuran core involves the Houben-Hoesch reaction, which facilitates the acylation of electron-rich phenols. For instance, 4-methoxyphenol undergoes acylation with chloroacetonitrile in the presence of BCl₃ and AlCl₃, yielding a ketone intermediate that cyclizes under basic conditions to form 3-methoxybenzofuran-2-one. Subsequent catalytic hydrogenation reduces the lactone to the dihydrobenzofuran scaffold, which is then formylated using dichloromethyl methyl ether and TiCl₄ to introduce the aldehyde group. Final deprotection of the methoxy group via boron tribromide (BBr₃) in methylene chloride at -78°C furnishes 5-hydroxybenzofuran-6-carboxaldehyde in moderate yields (Scheme 1).

Key Reaction Conditions

  • Acylation : BCl₃/AlCl₃ in CH₂Cl₂, 0°C to room temperature, 4 hours.
  • Cyclization : Sodium acetate in refluxing methanol, 90 minutes.
  • Formylation : Dichloromethyl methyl ether, TiCl₄, 0°C, 2 hours.
  • Deprotection : BBr₃ in CH₂Cl₂, -78°C, 1 hour.

Transition-Metal-Catalyzed Strategies

Copper-Promoted Cyclization of Halophenylacetylenes

Recent innovations leverage transition metals to streamline benzofuran synthesis. For example, 2-fluorophenylacetylene derivatives undergo copper(I)-catalyzed hydration and annulation in the presence of KOH, forming the benzofuran ring via sequential C–F bond activation and cyclization. Post-synthetic oxidation of a methyl group to the aldehyde functionality—using reagents such as pyridinium chlorochromate (PCC)—provides access to 6-carboxaldehyde derivatives. However, this approach requires careful optimization to prevent over-oxidation or ring degradation.

Palladium-Catalyzed C–H Activation

Palladium catalysts enable direct functionalization of preformed benzofurans. A notable method involves the coupling of 5-methoxybenzofuran with iodobenzene derivatives via Pd(OAc)₂-mediated C–H activation, followed by oxidation to install the aldehyde group. While this method offers atom economy, the need for directing groups and high catalyst loadings limits its practicality for large-scale synthesis.

Deprotection and Functional Group Interconversion

Boron Tribromide-Mediated Demethylation

The most reliable method for converting 5-methoxybenzofuran-6-carboxaldehyde to its hydroxy counterpart employs BBr₃ in anhydrous methylene chloride. This reagent selectively cleaves the methyl ether without affecting the aldehyde group, as demonstrated in the synthesis of 5-hydroxybenzofuran-6-carboxaldehyde (43) from its methoxy precursor (42).

Optimized Procedure

  • Substrate : 5-Methoxybenzofuran-6-carboxaldehyde (1.50 g, 8.52 mmol).
  • Reagent : BBr₃ (1.2 equivalents) in CH₂Cl₂.
  • Conditions : -78°C under nitrogen, stirred for 1 hour.
  • Yield : 70–80% after chromatographic purification.

Reductive Amination and Subsequent Oxidation

In a multistep sequence, 5-hydroxybenzofuran-6-carboxaldehyde is accessible via reductive amination of intermediate Schiff bases. Condensation of hydroxybenzaldehydes with aromatic amines, followed by sodium borohydride (NaBH₄) reduction, yields secondary amines that are oxidized back to aldehydes using Dess-Martin periodinane. This迂回 approach is less efficient but useful when direct formylation fails.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Houben-Hoesch Acylation Acylation, cyclization, formylation 40–50 Regioselective aldehyde installation Multi-step, moderate yields
Vilsmeier-Haack Formylation, demethylation 35–45 Simplicity Poor regioselectivity
Cu-Catalyzed Cyclization Hydration, annulation, oxidation 50–60 Atom-economical Sensitive to substrate electronics
BBr₃ Deprotection Direct demethylation 70–80 High yielding, scalable Low-temperature conditions required

Q & A

Q. What in vitro models are suitable for evaluating the compound’s neuroprotective or anticancer potential?

  • Methodological Answer : For neuroprotection, use SH-SY5Y or PC12 cells under oxidative stress (H₂O₂-induced). For anticancer activity, screen across NCI-60 cell lines and validate in 3D spheroid models. Combine with apoptosis assays (Annexin V/PI) and ROS detection probes. Primary patient-derived cells enhance translational relevance .

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